Journal Name:International Journal of Automotive Technology
Journal ISSN:1229-9138
IF:1.557
Journal Website:http://www.ijat.net/
Year of Origin:0
Publisher:Korean Society of Automotive Engineers
Number of Articles Per Year:108
Publishing Cycle:Bimonthly
OA or Not:Not
Ethanol dehydrogenation to acetaldehyde over a Cuδ+-based Cu-MFI catalyst
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI: 10.1016/s1872-2067(23)64431-6
Copper catalysts have been extensively investigated for the dehydrogenation of ethanol to acetaldehyde. However, identifying the essential active sites for this reaction is difficult because of the complex coordination structure and variable valences of the Cu species during the reaction. The stability of the Cu catalysts in the reaction also needs to be substantially improved. In this study, Cu-MFI, a well-defined Cu-based Lewis acid catalyst, was prepared using a post-acid treatment method for ethanol dehydrogenation. Different from the widely reported Cu+ and Cu0 species accounting for the activity of Cu catalysts, conditional experiments and in situ characterizations revealed that the highly dispersed Cuδ+ (1 < δ < 2) species on the MFI support are the essential active sites for ethanol dehydrogenation. Due to the strong interaction between Cu and silica via the Cu–O–Si linkage, the Cuδ+ species were very stable in the reaction and played the role of a Lewis acid catalyst in promoting ethanol activation and dehydrogenation. Over the optimal catalyst 5%Cu-MFI-deCu, 95% selectivity of acetaldehyde and approximately 87% ethanol conversion were obtained at 250 °C and a weight hourly space velocity of 0.64 h−1 in 120 h time on stream.
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The crystalline linear polyimide with oriented photogenerated electron delivery powering CO2 reduction
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI: 10.1016/s1872-2067(23)64450-x
Orienting electron transport to suppress charge recombination is attractive for efficient photocatalysis but remains challenging. Herein, we demonstrate the synthesis of crystalline linear conjugated polyimides via the condensation of carboxylic anhydrides and amine monomers for the photocatalytic reduction of CO2. Oriented electron transport was achieved using crystalline polyimides integrated with electronic push-pull units. Directional intramolecular electron transfer is driven by the dipole effects of the adjacent building units. The sulfone-based polyimide exhibited excellent photocatalytic performance for CO2 reduction. Our work provides a new example photoreduction of CO2 and a strategy for developing efficient photocatalysts with oriented electron transport.
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Efficient strategies for promoting the electrochemical reduction of CO2 to C2+ products over Cu-based catalysts
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI: 10.1016/s1872-2067(23)64429-8
Cu-based catalysts have been widely studied for the electrochemical CO2 reduction reaction (CO2RR) to yield high-value-added products with two or more carbons (C2+ products). The rational design of Cu-based catalysts is critical to improve the selectivity and energy efficiency of the CO2RR-to-C2+ process. Herein, we review recent advances in Cu-based catalysts with surface modification for four crucial factors in CO2RR-to-C2+ based on briefly analyzing the reaction mechanisms: (1) surface hydrophobization to inhibit the hydrogen evolution reaction;(2) introduction of CO2-capture materials, halide-ion doping, and Cuδ+/Cu0 synergy to promote CO2 adsorption and activation (3) bifunctional catalysts and locally enhanced electric-thermal fields for modulating CO generation and adsorption; and (4) development of confinement structures and heterostructures, addition of oxidation states or defects, and use of single-atoms with different coordination environments to promote carbon–carbon coupling. In particular, the relationships between the surface properties of Cu-based catalysts and improved activity and C2+ selectivity in CO2RR are discussed, along with strategies for enhancing the stability of the catalyst. Furthermore, the current challenges and potential strategies for future CO2RR-to-C2+ research are discussed in this review.
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High-temperature shock synthesis of high-entropy-alloy nanoparticles for catalysis
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI: 10.1016/s1872-2067(23)64428-6
Rational design and precise fabrication of advanced functional materials are intimately linked to the technological advances in synthetic methodologies. The high-temperature shock (HTS) method, which involves an ultrafast heating/cooling rate (>105 K s–1) and features kinetics-dominated characteristics in material synthesis, exhibits high superiority in exploring and controllable preparation of novel materials that are typically unobtainable, such as high-entropy composition, thermodynamically metastable phases, and defect-rich surfaces. Among these significant advances, high-entropy alloy (HEA) nanoparticles are particularly prominent in heterogeneous catalytic reactions with remarkable activity, selectivity, and stability owing to their flexible composition space and high-entropy mixing structure. In this review, the physicochemical principles of HTS are presented, and the equipment and mechanisms of representative HTS techniques (e.g., Joule heating, laser heating, microwave heating) are comprehensively introduced, with the aim of accelerating the development of burgeoning HTS techniques. The concept and features of HEAs are also briefly introduced, and recent progress in the synthesis of HEAs using the HTS techniques is reviewed to provide a focused view on the unique advantages of HTS synthesis for HEAs and the exploration of novel materials. Finally, conclusions and perspectives are also provided for future investigations of HTS and HEAs, which have great significance in guiding their development and integrating their strengths.
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Activation of partial metal sites in high-entropy oxides for enhancing thermal and electrochemical catalysis
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI: 10.1016/s1872-2067(23)64409-2
High-entropy oxides (HEOs) have been tentatively and prospectively applied for chemical catalysis and energy storage. However, further enhancing their performance is difficult owing to the difficulty in precisely regulating the physical-chemical properties. In this work, a general in-situ modulation strategy of solid-phase combustion involving thiourea addition and alkali liquor treatment is developed to activate metal sites and lattice oxygen species of CuCoNiZnAl HEOs. Consequently, compared with pristine HEOs, the activated HEOs not only display higher CO2 hydrogenation and CO oxidation activities but also significantly enhanced electrocatalytic performance (discharge/charge capacities of 12049/9901 mAh/g) with excellent cycle stability (2500 h) for Li-O2 batteries. The superior performance of the activated HEOs is attributed to its facile electron transferability. This simple and effective strategy could be easily applied on a large scale, guiding the development of highly active heterogeneous HEO catalysts for various functional applications.
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Reaction mechanism of methanol-to-hydrocarbons conversion: Fundamental and application
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI: 10.1016/s1872-2067(22)64209-8
As a significant reaction in heterogeneous catalysis, methanol-to-hydrocarbon (MTH) conversion supplies a sustainable way for the production of important platform chemicals, e.g., olefins, gasoline and aromatics. Although many commercial MTO plants have already been operated in China recently, the catalytic efficiency, i.e., the olefins selectivity and the catalyst lifetime still need to be improved. Consequently, extensive attentions have been attracted to the fundamental insights into the reaction mechanism to provide the guidance for catalyst design and optimization. In this review, recent progress in the reaction mechanism of MTH reaction, including the formation and evolution of the first C–C bond species, is emphasized. Based on the reaction mechanism, the catalyst design and optimization for enhancing the target product selectivity and promoting the catalyst lifetime, which are still missed in recent reviews, are also highlighted. The present review will provide a theoretical reference for understanding the reaction mechanism of MTO reaction and shed a light on the development of highly efficient MTO catalysts.
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Microenvironment regulation of Ru(bda)L2 catalyst incorporated in metal-organic framework for effective photo-driven water oxidation
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI: 10.1016/s1872-2067(23)64411-0
A Ru(bda)L2 molecular catalyst (H2bda = 2,2′-bipyridine-6,6′-dicarboxylic acid, L represents ligands) was incorporated into a UiO-66 metal-organic framework (MOF) as isolating sites for chemical- and photo-driven water oxidation with the water nucleophilic attack mechanism. An impressive turn-over number of 566 was obtained for photo-driven water oxidation in the phosphate buffer saline, which was nearly 20 times that of the homogenous counterpart in the presence of ruthenium tris(bipyridine) and sodium persulfate. Infrared spectroscopy, X-ray diffraction and X-ray spectroscopy techniques were used to characterize the composition and structure of the catalysts. Kinetic isotope effect (KIE), proton inventory experiment and proton nuclear magnetic resonance were conducted to understand the photo-driven O2 evolution mechanism. It was observed that the protons participated in O2 evolution with a normal KIE value, and the uptake of phosphates by UiO-66 matrix improved the affinity towards H2O via hydrogen bonding. The high O2 output and the limited photosensitizer oxidative decomposition in PBS suggest that the phosphate acted as a proton mediator to assist proton and/or proton-couple electron transfer through a hydrogen-bonded network of water molecules. This study uses a heterogenous matrix to emulate an enzyme-like microenvironment capable of achieving efficient artificial photosynthesis.
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Co nanoparticles modified phase junction CdS for photoredox synthesis of hydrobenzoin and hydrogen evolution
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI: 10.1016/s1872-2067(23)64393-1
Coupling photocatalytic H2 production with organic synthesis attracts immense attention in the field of energy research through collecting the sustainable green energy and high value-added products. Although tremendous progress has been made towards devoting to the oxidation of benzyl alcohol, only very limited study can meet high selectivity of the C–C coupled products during the process of H2 evolution. Herein, the phase junction CdS (HC-CdS2) consisting of hexagonal CdS (H-CdS) with co-exposed facets of (001) and (101) and cubic CdS (C-CdS) was fabricated by fine tuning the proportion of cadmium and sulfur sources for photocatalytic H2 production and selective benzyl alcohol oxidation. The HC-CdS2 is able to maintain a robust H2 evolution rate of 11 mmol g−1 by loading cobalt as cocatalyst, which is 4.7 and 34 times higher than those for C-CdS/Co and HC-CdS2, respectively. Especially, the selectivity of hydrobenzoin elevated from 12% to 97% after loading Co on HC-CdS2 after light irradiation for 9 h. EPR and in situ DRIFTS tests indicated that the hydrogen atom from the C–H bond of benzyl alcohol was abstracted to form ·C7H8O free radical. Subsequently, the ·C7H8O free radical coupling yield hydrobenzoin as the final C–C coupling product by ameliorating charge separation resulted from the internal electric fields of facet junction and phase junction CdS and Schottky junction between CdS and Co. The strategy can be further extended to various aromatic alcohols and provide a reference for highly selective synthesis of high-added value chemicals coupled with H2 evolution.
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NH3 synthesis via visible-light-assisted thermocatalytic NO reduction by CO in the presence of H2O over Cu/CeO2
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI: 10.1016/s1872-2067(23)64439-0
A photothermal catalytic system comprising Cu/CeO2 was applied to the reaction between NO, CO and H2O for the production of NH3 under visible-light irradiation. High NO conversion (94.4%) and NH3 selectivity (66.5%) were achieved over Cu/CeO2 in the presence of H2O at 210 °C. Visible light further improved the conversion of NO (97.7%) and selectivity for NH3 (69.1%). The quasi-situ EPR and in-situ DRIFTS results indicated that CO initially reacts with H2O to form an HCO3* intermediate, which then decomposes into CO2 and activated H*. Finally, NO reacts with activated H* to produce NH3. The localized surface plasmon resonance effect of Cu nanoparticles induced by visible light promotes the decomposition of HCO3* to CO2 and H*, while regenerating oxygen vacancies (OVs, H2O activation sites) at the CeO2 sites, resulting in enhanced NH3 production. This study offers a convenient approach for NH3 production under mild conditions.
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Using the femtosecond technique to study charge transfer dynamics
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI: 10.1016/s1872-2067(23)64438-9
Abstract not available
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENGINEERING, MECHANICAL 工程:机械4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
25.20 28 Science Citation Index Expanded Not